molecular formula C11H12N2O B13587569 3-(Pyrrolidin-3-yloxy)benzonitrile

3-(Pyrrolidin-3-yloxy)benzonitrile

Cat. No.: B13587569
M. Wt: 188.23 g/mol
InChI Key: JWCGRKHEDOIBFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Pyrrolidin-3-yloxy)benzonitrile is an organic compound characterized by the presence of a pyrrolidine ring attached to a benzonitrile moiety through an oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Pyrrolidin-3-yloxy)benzonitrile typically involves the reaction of 3-hydroxybenzonitrile with pyrrolidine under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism where the hydroxyl group of 3-hydroxybenzonitrile is replaced by the pyrrolidine group.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. Catalysts and optimized reaction conditions are employed to maximize yield and purity.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary amines or alcohols.

    Substitution: Formation of various substituted benzonitriles.

Scientific Research Applications

3-(Pyrrolidin-3-yloxy)benzonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound in drug discovery for various therapeutic targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(Pyrrolidin-3-yloxy)benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can enhance binding affinity and selectivity towards these targets, leading to modulation of biological pathways. For example, it may inhibit certain enzymes or activate receptors, resulting in therapeutic effects.

Comparison with Similar Compounds

    3-(Pyrrolidin-3-yloxy)phenol: Similar structure but with a hydroxyl group instead of a nitrile group.

    3-(Pyrrolidin-3-yloxy)benzaldehyde: Similar structure but with an aldehyde group instead of a nitrile group.

    3-(Pyrrolidin-3-yloxy)benzoic acid: Similar structure but with a carboxylic acid group instead of a nitrile group.

Uniqueness: 3-(Pyrrolidin-3-yloxy)benzonitrile is unique due to the presence of the nitrile group, which imparts distinct chemical reactivity and potential biological activity. The combination of the pyrrolidine ring and benzonitrile moiety provides a versatile scaffold for the development of new compounds with diverse applications.

Properties

Molecular Formula

C11H12N2O

Molecular Weight

188.23 g/mol

IUPAC Name

3-pyrrolidin-3-yloxybenzonitrile

InChI

InChI=1S/C11H12N2O/c12-7-9-2-1-3-10(6-9)14-11-4-5-13-8-11/h1-3,6,11,13H,4-5,8H2

InChI Key

JWCGRKHEDOIBFF-UHFFFAOYSA-N

Canonical SMILES

C1CNCC1OC2=CC=CC(=C2)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.